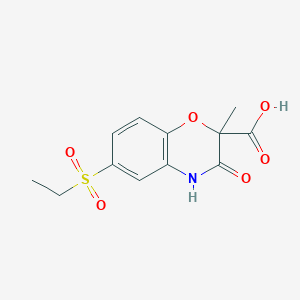![molecular formula C24H20ClNO6S B2635055 (4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114653-66-5](/img/structure/B2635055.png)
(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C24H20ClNO6S and its molecular weight is 485.94. The purity is usually 95%.
BenchChem offers high-quality (4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Regioisomeric Derivatives : The research conducted by Kozminykh et al. (2002) focused on the synthesis of regioisomeric 3-Phenacylidene-2,3-dihydro-4H-benzothiazin-2-one and 2-Phenacylidene-2,3-dihydro-4H-benzothiazin-3-one, detailing the reactions and outcomes of various acylmethylene derivatives of 1,4-benzothiazinones. This study highlights the chemical behaviors and synthesis pathways of closely related compounds, contributing to the foundational knowledge in the field of synthetic chemistry related to benzothiazin derivatives (Kozminykh, Igidov, & Kozminykh, 2002).
Efficient Catalysis in Synthesis : Salari et al. (2017) reported on the use of DABCO (1,4-diaza-bicyclo[2.2.2]octane) as a catalyst in the diastereoselective synthesis of trans-(4-chlorophenyl)-7-aryl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-6-yl) Methanone, highlighting an efficient and rapid synthesis process in an aqueous medium. The study emphasizes the importance of catalyst selection in the synthesis of complex organic compounds (Salari, Mosslemin, & Hassanabadi, 2017).
Crystal and Molecular Structure Analysis : Eckhardt et al. (2020) described the crystal and molecular structure of 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a byproduct in the synthesis of a benzothiazinone variant. This research is pivotal in understanding the structural intricacies and potential applications of benzothiazinone derivatives in pharmaceuticals, especially as anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Biological Activities and Applications
Antimitotic and Vascular Disrupting Properties : Chang et al. (2014) explored the antiproliferative activities of 2-Hydroxy-3,4,5-trimethoxybenzophenones, revealing significant activity against KB cells and tubulin affinity comparable to known compounds. The study also documented the vascular-disrupting properties of these compounds, providing insights into their potential therapeutic applications in targeting cancer cells (Chang et al., 2014).
Antimicrobial and Analgesic Activities : Mogilaiah et al. (2009) and Jayanna et al. (2013) investigated the synthesis and biological activities of various benzothiazin-based compounds, demonstrating their potential in antimicrobial and analgesic applications. These studies highlight the therapeutic relevance and potential of benzothiazin derivatives in treating infections and pain (Mogilaiah, Vidya, Kavitha, & Kumar, 2009), (Jayanna, Vagdevi, Dharshan, Raghavendra, & Telkar, 2013).
DNA Binding and Molecular Docking : The research by Guhathakurta et al. (2017) centered on a novel Schiff base ligand and its Cu(II) complex, analyzing their DNA binding aspects and molecular docking studies. This study contributes to the understanding of ligand-receptor interactions and the potential use of benzothiazin-based compounds in molecular biology and pharmaceuticals (Guhathakurta et al., 2017).
properties
IUPAC Name |
(4-chlorophenyl)-[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO6S/c1-30-19-12-17(13-20(31-2)24(19)32-3)26-14-22(23(27)15-8-10-16(25)11-9-15)33(28,29)21-7-5-4-6-18(21)26/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJWZXIVRDQEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2634974.png)
![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2634975.png)
![Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2634976.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2634979.png)

![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2634982.png)
![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2634983.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2634985.png)
![2-Propan-2-yl-1-[1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2634986.png)

![N-(3-methylbutyl)-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2634991.png)